![molecular formula C14H18Cl3N3OS B11991233 N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide](/img/structure/B11991233.png)
N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide is a complex organic compound characterized by its unique molecular structure. This compound is part of a broader class of chemicals known for their diverse applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as trichloroacetic acid, 4-toluidine, and butanoyl chloride. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide can be compared with other similar compounds, such as:
- N-{2,2,2-trichloro-1-[(4-ethoxyanilinocarbothioyl)amino]ethyl}heptanamide
- 3-nitro-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}benzamide
- 4-fluoro-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}benzamide
These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C14H18Cl3N3OS |
|---|---|
Molecular Weight |
382.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(4-methylphenyl)carbamothioylamino]ethyl]butanamide |
InChI |
InChI=1S/C14H18Cl3N3OS/c1-3-4-11(21)19-12(14(15,16)17)20-13(22)18-10-7-5-9(2)6-8-10/h5-8,12H,3-4H2,1-2H3,(H,19,21)(H2,18,20,22) |
InChI Key |
RYIYENGENYFAHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991154.png)
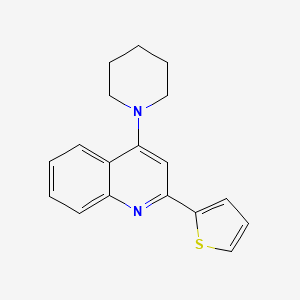
![N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}acetamide](/img/structure/B11991166.png)
![3,6-bis(4-ethoxyphenyl)-7-methyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B11991169.png)

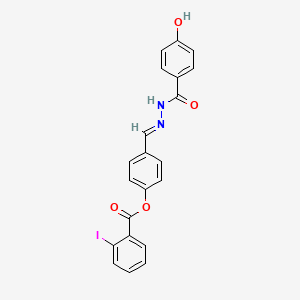
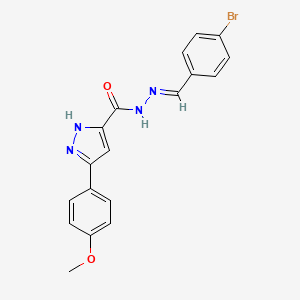
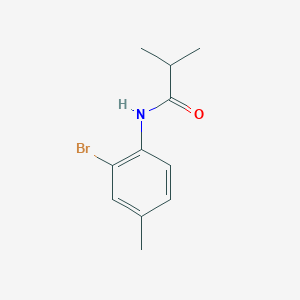
![N'-{(E)-[2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide](/img/structure/B11991188.png)
![3-(1H-benzimidazol-1-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11991190.png)
![2-((2-(4,5-Dihydro-1H-benzo[g]indazole-3-carbonyl)hydrazono)methyl)benzoic acid](/img/structure/B11991193.png)

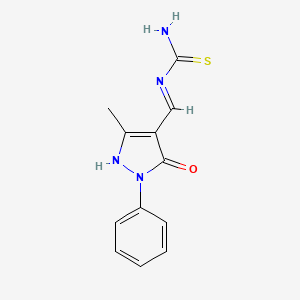
![(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2,5-dichlorobenzyl)-1,3-thiazolidin-4-one](/img/structure/B11991217.png)
